molecular formula C9H8FNO2 B1441851 6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 925005-78-3

6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No. B1441851
CAS RN: 925005-78-3
M. Wt: 181.16 g/mol
InChI Key: YXPWKASGRAGXCE-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H8FNO2 . It is used in various scientific and industrial applications .


Physical And Chemical Properties Analysis

6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one has a molecular weight of 181.16 . It has a density of 1.3±0.1 g/cm3, a boiling point of 322.9±42.0 °C at 760 mmHg, and a melting point of 207-211ºC (lit.) .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential in drug development due to its structural similarity to benzoxazinone derivatives, which are known for their diverse pharmacological properties. It has been studied for its anti-inflammatory , analgesic , antifungal , neuroprotective , and antibacterial activities . These properties make it a valuable candidate for the synthesis of new therapeutic agents.

Agriculture

In the agricultural sector, derivatives of 6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one are used as herbicides. For example, flumioxazin, a compound structurally related to it, is utilized for weed control in various crops, demonstrating its importance in maintaining crop health and yield .

Material Science

The compound’s derivatives find applications in material science, particularly in the synthesis of novel organic compounds with potential use in creating new materials. These materials could have unique properties suitable for industrial applications, such as enhanced durability or chemical resistance .

Biochemistry

In biochemistry, the compound serves as a building block for synthesizing various biologically active molecules. Its derivatives have been used to study enzyme inhibition, receptor binding, and other biochemical pathways, which can lead to the discovery of new biomarkers or therapeutic targets .

Environmental Science

Environmental science research utilizes this compound to study its impact on ecosystems, particularly its biodegradability and potential toxicity to non-target organisms. Understanding its environmental fate is crucial for assessing its safety as an agricultural chemical .

Analytical Chemistry

In analytical chemistry, 6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one and its derivatives are used as standards and reagents in various analytical methods. These compounds aid in developing new techniques for detecting and quantifying chemical substances in complex mixtures .

Safety And Hazards

6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

6-fluoro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPWKASGRAGXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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